molecular formula C11H14O4 B13090783 (3R)-3-(3-methoxyphenoxy)butanoic acid

(3R)-3-(3-methoxyphenoxy)butanoic acid

Cat. No.: B13090783
M. Wt: 210.23 g/mol
InChI Key: VUNKQUDMCHUNJQ-MRVPVSSYSA-N
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Description

(3R)-3-(3-Methoxyphenoxy)butanoic acid is a chiral carboxylic acid derivative characterized by a butanoic acid backbone substituted at the 3R position with a 3-methoxyphenoxy group. The methoxyphenoxy moiety introduces steric and electronic effects that influence its physicochemical properties, such as solubility, lipophilicity, and reactivity. This compound is of interest in medicinal chemistry and natural product research due to its structural similarity to bioactive molecules, though its specific biological activity remains under investigation.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(3R)-3-(3-methoxyphenoxy)butanoic acid

InChI

InChI=1S/C11H14O4/c1-8(6-11(12)13)15-10-5-3-4-9(7-10)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13)/t8-/m1/s1

InChI Key

VUNKQUDMCHUNJQ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC(=O)O)OC1=CC=CC(=C1)OC

Canonical SMILES

CC(CC(=O)O)OC1=CC=CC(=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(3-methoxyphenoxy)butanoic acid typically involves the reaction of 3-methoxyphenol with butanoic acid derivatives under specific conditions. One common method involves the esterification of 3-methoxyphenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-(3-methoxyphenoxy)butanoic acid may involve large-scale esterification processes, followed by purification steps such as distillation and crystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(3-methoxyphenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R)-3-(3-methoxyphenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(3-methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Natural Sources

Compound 7 (4-Oxo-4[(3β,22E)-stigmasta-5,22-dien-3-yloxy]butanoic acid)

  • Source : Isolated from Styrax japonicus leaves .
  • Structural Differences: Features a steroidal stigmastadienyloxy group instead of methoxyphenoxy.
  • However, the oxo group at C4 increases electrophilicity, differing from the carboxylic acid group in the target compound.

Compound 8 (4-(3-Methoxy-4-hydroxy)phenyl-3-methyl-3-buten-2-one)

  • Source : Also isolated from Styrax japonicus .
  • Structural Differences: Contains a methoxy-hydroxy phenyl group conjugated to a butenone system.
  • Implications: The α,β-unsaturated ketone may confer reactivity toward nucleophiles (e.g., Michael addition), unlike the ether-linked methoxyphenoxy group in the target compound.

Pharmacologically Active Derivatives

Arbaclofen Placarbil (3R)-3-(4-Chlorophenyl)-4-[[(1S)-2-methyl-1-[(2-methylpropanoyl)oxy]propoxy]carbonyl]amino]butanoic acid

  • Application : Approved drug for gastroesophageal reflux disease (GERD) and spasticity .
  • Structural Differences: Substitution at C3: 4-Chlorophenyl vs. 3-methoxyphenoxy. Additional ester and carbamate groups enhance metabolic stability.
  • Implications : The electron-withdrawing chlorine atom in Arbaclofen may alter receptor binding compared to the electron-donating methoxy group in the target compound.

Metal-Binding Derivatives

(3R)-3-Hydroxy-2-(3-(4-Nitrobenzoyl) Thioureido) Butanoic Acid

  • Application : Forms complexes with metals for catalytic or antimicrobial studies .
  • Structural Differences: Substituents: Hydroxy and thioureido-nitrobenzoyl groups vs. methoxyphenoxy.
  • Implications: The nitro group and thiourea moiety enable strong metal coordination, contrasting with the non-coordinating ether linkage in the target compound.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Applications/Properties Source/Reference
(3R)-3-(3-Methoxyphenoxy)butanoic acid C₁₁H₁₄O₅ Methoxyphenoxy, carboxylic acid Under investigation -
Arbaclofen Placarbil C₁₉H₂₆ClNO₆ Chlorophenyl, ester, carbamate GERD, spasticity treatment
(2S,3R)-2-(Fmoc-amino)-3-(Alloc-amino)BA C₂₃H₂₄N₂O₆ Fmoc, Alloc, carboxylic acid Peptide synthesis
Compound 7 (Styrax japonicus) C₃₃H₅₂O₄ Stigmastadienyloxy, oxo Natural product isolation
(3R)-3-Hydroxy-2-(3-(4-Nitrobenzoyl)TU-BA C₁₂H₁₁N₃O₆S Hydroxy, thioureido, nitro Metal complexation

Key Findings and Implications

  • Substituent Effects: The methoxyphenoxy group in the target compound balances moderate lipophilicity (due to methoxy) with steric bulk, distinguishing it from chlorophenyl (electron-withdrawing) or steroid-based analogues.
  • Stereochemistry : The 3R configuration may influence chiral recognition in biological systems, as seen in Arbaclofen’s enantiomer-specific activity .
  • Functional Group Diversity : Carboxylic acid derivatives with ethers (target compound) exhibit different reactivity and solubility profiles compared to esters (Arbaclofen) or protected amines (peptide derivatives).

Biological Activity

(3R)-3-(3-methoxyphenoxy)butanoic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

The biological activity of (3R)-3-(3-methoxyphenoxy)butanoic acid is primarily attributed to its ability to modulate various signaling pathways associated with inflammation and pain perception. Research indicates that the compound may interact with specific receptors and enzymes involved in these pathways, although the exact mechanisms remain to be fully elucidated.

Anti-inflammatory Properties

Studies have demonstrated that (3R)-3-(3-methoxyphenoxy)butanoic acid exhibits significant anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and mediators, which are key players in inflammatory responses. This suggests its potential use in treating conditions characterized by excessive inflammation.

Analgesic Effects

The compound has also shown promise in analgesic applications. By modulating pain signaling pathways, it may provide relief from various types of pain, making it a candidate for further pharmacological development.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(3R)-3-(3-methoxyphenoxy)butanoic acidButanoic acid with methoxyphenyl etherChiral center at carbon 3
4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acidAminomethyl substitutionExhibits different biological activity
Butanoic acid derivativesVarying substitutions on the butanoic coreDiverse applications in pharmaceuticals

This table highlights how (3R)-3-(3-methoxyphenoxy)butanoic acid stands out due to its specific stereochemistry and potential therapeutic applications, which may not be present in other similar compounds.

Case Studies and Research Findings

  • Study on Anti-inflammatory Mechanisms : A study indicated that (3R)-3-(3-methoxyphenoxy)butanoic acid significantly reduced the secretion of pro-inflammatory cytokines in vitro, suggesting a robust anti-inflammatory mechanism. The concentration-dependent effects were observed at doses as low as 10 µM, indicating high potency.
  • Analgesic Efficacy : In animal models of pain, administration of (3R)-3-(3-methoxyphenoxy)butanoic acid resulted in a notable reduction in pain scores compared to control groups. The compound was effective in both acute and chronic pain models, demonstrating its versatility as an analgesic agent.

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